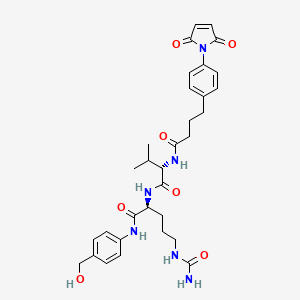

Mal-Phe-C4-Val-Cit-PAB

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C32H40N6O7 |

|---|---|

Molekulargewicht |

620.7 g/mol |

IUPAC-Name |

(2S)-5-(carbamoylamino)-2-[[(2S)-2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide |

InChI |

InChI=1S/C32H40N6O7/c1-20(2)29(37-26(40)7-3-5-21-10-14-24(15-11-21)38-27(41)16-17-28(38)42)31(44)36-25(6-4-18-34-32(33)45)30(43)35-23-12-8-22(19-39)9-13-23/h8-17,20,25,29,39H,3-7,18-19H2,1-2H3,(H,35,43)(H,36,44)(H,37,40)(H3,33,34,45)/t25-,29-/m0/s1 |

InChI-Schlüssel |

AJKAEJUDCVBLSZ-SVEHJYQDSA-N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCC2=CC=C(C=C2)N3C(=O)C=CC3=O |

Kanonische SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCC2=CC=C(C=C2)N3C(=O)C=CC3=O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Linchpin of Controlled Release: A Technical Guide to the PAB Spacer in Mal-Phe-C4-Val-Cit-PAB Self-Immolation

For Immediate Release

In the intricate world of targeted cancer therapeutics, particularly antibody-drug conjugates (ADCs), the linker technology responsible for tethering a potent cytotoxic payload to a monoclonal antibody is of paramount importance. Its design dictates the stability of the ADC in circulation and the efficiency of payload release within the target cancer cell. This technical guide provides an in-depth exploration of the crucial role of the p-aminobenzyl (PAB) spacer in the self-immolation of the widely utilized Mal-Phe-C4-Val-Cit-PAB linker system.

The this compound linker is a sophisticated construct engineered for conditional drug release. It comprises several key components: a maleimide (B117702) (Mal) group for conjugation to the antibody, a stable peptide sequence (Phe-C4-Val-Cit) that is recognized and cleaved by specific lysosomal proteases, and the self-immolative PAB spacer directly connected to the cytotoxic drug. The elegant mechanism of this linker ensures that the highly toxic payload remains inactive and securely attached to the antibody while in systemic circulation, thereby minimizing off-target toxicity.

The Mechanism of Self-Immolation: An Electron-Driven Cascade

The release of the cytotoxic payload is a precisely orchestrated event that occurs within the lysosomal compartment of cancer cells. After the ADC binds to a specific antigen on the cancer cell surface, it is internalized via receptor-mediated endocytosis and trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome sets the stage for the linker's cleavage.

The dipeptide sequence, valine-citrulline (Val-Cit), is specifically designed to be a substrate for lysosomal proteases, most notably cathepsin B, which is often overexpressed in tumor cells.[1] Cathepsin B cleaves the amide bond between the citrulline residue and the PAB spacer. This enzymatic cleavage is the critical trigger that initiates the self-immolation process.

Upon cleavage, a free aniline (B41778) nitrogen is exposed on the PAB spacer. This initiates a rapid and spontaneous electronic cascade known as a 1,6-elimination reaction.[2][3] The electron-donating character of the newly formed aniline group facilitates the collapse of the spacer, leading to the formation of an unstable intermediate. This intermediate promptly fragments, releasing the unmodified active drug, carbon dioxide, and aza-quinone methide.[4] This "self-immolative" nature ensures a clean and efficient release of the payload at the site of action.

Mechanism of ADC action and PAB spacer self-immolation.

Quantitative Analysis of Linker Performance

The efficacy and safety of an ADC are critically dependent on the stability of the linker in plasma and the kinetics of its cleavage and self-immolation within the target cell. While specific kinetic data for the complete this compound linker is often proprietary and context-dependent (e.g., the specific antibody and payload), the following tables summarize representative quantitative data for Val-Cit-PAB-based linkers to provide a comparative perspective.

| Parameter | Linker System | Value | Experimental Conditions | Reference |

| Cleavage Half-Life | Val-Cit-PAB-Doxorubicin | ~6 minutes | In vitro enzymatic assay with cathepsin B | |

| Cleavage Half-Life | Val-Cit Linker | ~240 minutes | In vitro study | |

| Plasma Stability (Half-Life) | Phe-Lys-PAB-MMAE ADC | ~12.5 hours | In mouse plasma | [1] |

| Plasma Stability (Half-Life) | Val-Cit-PAB-MMAE ADC | ~80 hours | In mouse plasma | [1] |

| Plasma Stability (Half-Life) | Phe-Lys-PAB-MMAE ADC | ~30 days | In human plasma | [1] |

| Plasma Stability (Half-Life) | Val-Cit-PAB-MMAE ADC | ~230 days | In human plasma | [1] |

Note: The stability and cleavage kinetics can be significantly influenced by the specific antibody, payload, and the overall structure of the ADC.

Experimental Protocols

The validation of the PAB spacer's self-immolative mechanism and the characterization of the ADC's performance require a series of well-defined experiments. Below are detailed methodologies for key assays.

I. Cathepsin B-Mediated Cleavage Assay

This assay evaluates the susceptibility of the ADC linker to enzymatic cleavage by cathepsin B, simulating the lysosomal environment.

Materials:

-

Antibody-Drug Conjugate (ADC) with this compound linker

-

Recombinant human cathepsin B

-

Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

-

Quenching Solution: Acetonitrile with an internal standard

-

HPLC system with a C18 column

-

Mass spectrometer (optional, for product identification)

Procedure:

-

Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).

-

Activate cathepsin B by pre-incubating it in the assay buffer at 37°C for 15 minutes.

-

In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

-

Initiate the cleavage reaction by adding the activated cathepsin B solution to the ADC mixture. Typical final concentrations are in the nanomolar range for the enzyme and micromolar for the ADC.

-

Incubate the reaction at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to the quenching solution.

-

Analyze the samples by reverse-phase HPLC to separate the intact ADC, cleaved linker-payload, and free payload.

-

Quantify the peak areas to determine the percentage of cleavage over time.

Workflow for Cathepsin B cleavage assay.

II. In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC linker in plasma to predict its behavior in systemic circulation.

Materials:

-

ADC

-

Human plasma (or plasma from other species of interest)

-

Phosphate-buffered saline (PBS)

-

Protein A or Protein G affinity chromatography resin

-

LC-MS system

Procedure:

-

Incubate the ADC in plasma at 37°C.

-

At specified time points (e.g., 0, 24, 48, 96 hours), take aliquots of the plasma-ADC mixture.

-

Immediately quench any enzymatic activity by diluting the sample in cold PBS.

-

Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography to remove plasma proteins.

-

Wash the captured ADC to remove any non-specifically bound proteins.

-

Elute the ADC from the affinity matrix.

-

Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).

-

Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.

III. In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing cancer cells.[5][6]

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

ADC, unconjugated antibody, and free cytotoxic payload

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.

-

Treat the cells with the different concentrations of the test articles. Include untreated cells as a control.

-

Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Conclusion

The p-aminobenzyl (PAB) spacer is a critical component of the this compound linker, enabling the controlled and efficient release of cytotoxic payloads within target cancer cells. Its self-immolative mechanism, triggered by the enzymatic cleavage of the adjacent Val-Cit dipeptide, ensures that the active drug is liberated in its unmodified form, maximizing its therapeutic potential while minimizing systemic toxicity. The robust performance of the PAB spacer, validated through extensive preclinical and clinical research, underscores its importance in the design of next-generation antibody-drug conjugates. A thorough understanding and rigorous experimental validation of its function are essential for the successful development of these promising cancer therapies.

References

- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

Stability of the Mal-Phe-C4-Val-Cit-PAB Linker in Human Plasma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Mal-Phe-C4-Val-Cit-PAB linker is a critical component in the design of Antibody-Drug Conjugates (ADCs), facilitating the targeted delivery of cytotoxic payloads to cancer cells. Its stability in systemic circulation is paramount to ensure efficacy and minimize off-target toxicity. This technical guide provides an in-depth analysis of the stability of this linker system in human plasma, focusing on its core components, mechanisms of degradation, and the experimental protocols used for its evaluation.

The linker's design incorporates two primary elements susceptible to cleavage: the maleimide (B117702) group, which attaches the linker to the antibody, and the Val-Cit dipeptide, the intended site for enzymatic cleavage within the target cell. Understanding the stability of each component in human plasma is crucial for the development of safe and effective ADCs.

Quantitative Data on Linker Stability

The Val-Cit-PAB component of the linker is widely recognized for its high degree of stability in human plasma.[1][2] This is in stark contrast to its known instability in rodent plasma, a critical consideration for preclinical modeling.[1] While specific quantitative data for the complete this compound linker is not extensively published, data from ADCs with similar peptide linkers, such as Trastuzumab deruxtecan (B607063) (T-DXd), provide a strong indication of the expected stability. T-DXd, which utilizes a tetrapeptide-based cleavable linker, demonstrates exceptional stability, with only a minimal amount of payload being released over an extended period in human plasma.[3]

| ADC/Linker Type | Plasma Source | Method | Stability Metric | Result | Reference |

| Trastuzumab deruxtecan (T-DXd) (Tetrapeptide Linker) | Human | Not Specified | % Payload Released | 2.1% after 21 days | [3] |

| Val-Cit Linker (General) | Human | Not Specified | Qualitative Assessment | "Excellent stability" | [1] |

| Silyl ether-based MMAE conjugate | Human | Not Specified | Half-life (t1/2) | >7 days | [1] |

| Hydrazone Linker | Human | Not Specified | Half-life (t1/2) | 2-3 days | [4] |

This table summarizes available data for similar cleavable linkers to provide a comparative context for the expected stability of the this compound system in human plasma.

Mechanisms of Linker Instability in Plasma

There are two primary pathways through which the this compound linker can lose its integrity in human plasma, leading to premature payload release.

Peptide Linker Cleavage (Val-Cit)

The Val-Cit dipeptide is designed to be cleaved by lysosomal proteases, most notably Cathepsin B, which are highly active in the acidic environment of tumor cell lysosomes.[5][6] The pH of human blood (around 7.4) is not optimal for the activity of these enzymes, contributing to the high stability of the Val-Cit linker in circulation.[5] However, some level of premature cleavage can be mediated by other plasma enzymes, such as human neutrophil elastase.[7]

Maleimide Linkage Instability

The maleimide group is used to conjugate the linker-drug to cysteine residues on the monoclonal antibody via a Michael addition reaction. The resulting thiosuccinimide bond can be unstable and undergo a retro-Michael reaction.[8] This reaction is reversible and can lead to the deconjugation of the entire linker-payload from the antibody.[8] The detached linker-drug can then potentially bind to other thiol-containing proteins in the plasma, such as albumin, leading to off-target toxicity.[9]

To address this instability, various strategies have been developed, including the use of self-hydrolyzing maleimides that rapidly form a stable ring-opened structure, preventing the retro-Michael reaction.

Experimental Protocols for Stability Assessment

Evaluating the stability of an ADC linker in human plasma is a critical step in preclinical development. The general approach involves incubating the ADC in plasma at 37°C and monitoring changes over time.

In Vitro Plasma Stability Assay

Objective: To quantify the release of the payload from the ADC and/or the loss of intact ADC in human plasma over a defined period.

Materials:

-

Antibody-Drug Conjugate (ADC)

-

Human plasma (typically citrate-anticoagulated)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Incubator set to 37°C

-

Analytical instrumentation (LC-MS/MS, ELISA, or HPLC)

Methodology:

-

Preparation: The ADC is diluted to a final concentration (e.g., 1 mg/mL) in pre-warmed human plasma.

-

Incubation: The mixture is incubated at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

-

Sample Processing: At each time point, the reaction in the aliquot is quenched, often by immediate freezing or dilution in a cold buffer. The ADC is then typically isolated from the plasma matrix. This can be achieved through methods like affinity capture using Protein A/G beads or antigen-coated magnetic beads.[8][9]

-

Analysis: The processed samples are analyzed to determine the concentration of intact ADC, free payload, or the drug-to-antibody ratio (DAR).

Analytical Techniques

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful and widely used technique for ADC analysis.[6][10][11] It can be used to quantify the amount of free payload released into the plasma with high sensitivity and specificity. It can also be used to analyze the intact ADC or its subunits to determine the average DAR over time. A decrease in DAR indicates payload loss.[8]

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to measure the concentration of total antibody and antibody-conjugated drug. By comparing these two values, the degree of drug deconjugation can be calculated.

-

Hydrophobic Interaction Chromatography (HIC): HIC is a chromatographic technique that separates ADC species based on their hydrophobicity. Since the payload is often hydrophobic, HIC can resolve species with different DARs, allowing for the monitoring of ADC stability.

Visualization of Pathways and Workflows

Linker Cleavage and Instability Pathways

Caption: Pathways of this compound linker instability and cleavage.

Experimental Workflow for Plasma Stability Assessment

Caption: Workflow for in vitro assessment of ADC stability in human plasma.

Conclusion

The this compound linker is designed for high stability in human plasma, a feature that is consistently supported by qualitative and quantitative data from similar linker systems. The primary intended cleavage mechanism via Cathepsin B is largely restricted to the lysosomal compartment of target cells, ensuring minimal premature payload release in systemic circulation. However, a key consideration for ADCs utilizing this linker is the potential instability of the maleimide-cysteine linkage, which can lead to deconjugation of the entire linker-payload entity through a retro-Michael reaction. Rigorous experimental evaluation using methods such as LC-MS/MS is essential to fully characterize the stability profile of any new ADC construct employing this linker technology.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Advances and Limitations of Antibody Drug Conjugates for Cancer [mdpi.com]

- 5. Profile of Trastuzumab Deruxtecan in the Management of Patients with HER2-Positive Unresectable or Metastatic Breast Cancer: An Evidence-Based Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 9. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

A Deep Dive into the Mal-Phe-C4-Val-Cit-PAB Linker: A Core Component in Advanced Antibody-Drug Conjugates

For Immediate Release

In the landscape of targeted cancer therapy, Antibody-Drug Conjugates (ADCs) represent a paradigm of precision medicine. The efficacy and safety of these complex biotherapeutics are critically dependent on the linker that bridges the monoclonal antibody to the potent cytotoxic payload. Among the most sophisticated and clinically relevant linkers is the Mal-Phe-C4-Val-Cit-PAB construct. This technical guide provides an in-depth analysis of each component of this linker, its mechanism of action, and relevant experimental protocols for its evaluation, tailored for researchers, scientists, and professionals in drug development.

Deconstructing the this compound Linker

The this compound linker is a multicomponent system meticulously designed for optimal stability in systemic circulation and efficient, specific payload release within the target cancer cells. Each component has a distinct and crucial role in the overall function of the ADC.

-

Maleimide (Mal): This functional group serves as the conjugation point to the antibody. It reacts specifically with the thiol groups (-SH) of cysteine residues on the monoclonal antibody through a Michael addition reaction.[][2] This forms a stable thioether bond, ensuring the integrity of the ADC during its transit through the bloodstream.[2] The reaction is highly efficient under physiological pH conditions (6.5-7.5).[]

-

Phenylalanine (Phe) and C4 Spacer: The Phenylalanine residue and the four-carbon alkyl chain (C4) primarily function as a spacer unit.[] This spacer element is crucial for several reasons. It provides distance between the bulky antibody and the drug payload, which can prevent steric hindrance and maintain the antibody's binding affinity to its target antigen. Additionally, the hydrophobicity of the Phe-C4 component can influence the overall physicochemical properties of the ADC, such as solubility and aggregation potential.[4][5]

-

Valine-Citrulline (Val-Cit): This dipeptide sequence is the heart of the linker's conditional cleavage mechanism.[6][] It is specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B, which are highly active in the acidic environment of tumor cell lysosomes.[6][8][9] The Val-Cit linker is remarkably stable in the bloodstream, minimizing premature drug release and associated off-target toxicity.[5][]

-

p-Aminobenzyl Alcohol (PAB): The PAB moiety is a "self-immolative" spacer.[6][10] It connects the dipeptide to the cytotoxic drug. Following the enzymatic cleavage of the amide bond between Citrulline and PAB by Cathepsin B, the resulting p-aminobenzyl alcohol undergoes a spontaneous 1,6-elimination reaction.[11][12] This electronic cascade fragmentation leads to the release of the unmodified, active drug payload inside the target cell.[11]

Mechanism of Action: From Systemic Circulation to Intracellular Payload Release

The journey of an ADC equipped with a this compound linker is a multi-step process designed for maximal therapeutic effect and minimal collateral damage.

-

Systemic Circulation: The ADC circulates stably in the bloodstream, with the linker preventing the premature release of the cytotoxic drug.

-

Tumor Targeting and Internalization: The monoclonal antibody component of the ADC specifically recognizes and binds to its target antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, internalizing the entire ADC into an endosome.[6]

-

Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome.[6] The interior of the lysosome is characterized by a low pH (4.5-5.5) and a high concentration of active proteases, including Cathepsin B.[6]

-

Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes the Val-Cit dipeptide as a substrate and cleaves the amide bond between Citrulline and the PAB spacer.[6][8]

-

Self-Immolation and Payload Release: The cleavage event initiates the self-immolation of the PAB spacer, which rapidly decomposes and releases the active cytotoxic drug into the cytoplasm of the cancer cell.[11]

-

Induction of Apoptosis: The released payload can then exert its cell-killing effect, typically by interfering with DNA replication or microtubule dynamics, leading to apoptosis of the cancer cell.

Quantitative Data Summary

The performance of an ADC linker is evaluated based on several key quantitative parameters. The following tables summarize representative data for Val-Cit-based linkers, which are structurally similar to the this compound construct.

| Parameter | Value | Reference ADC | Assay Condition |

| Plasma Stability (Human) | >95% intact ADC after 7 days | Trastuzumab-vc-MMAE | Incubation in human plasma at 37°C |

| Plasma Stability (Mouse) | ~50% intact ADC after 4 days | Site-specific ADC-vc-Aur0101 | Incubation in mouse plasma at 37°C[13] |

| Cathepsin B Cleavage Rate | Varies (payload dependent) | Val-Cit-PABC-Payload | In vitro assay with purified human Cathepsin B[4] |

| Half-life in Circulation | ~1-2 weeks (antibody dependent) | Brentuximab Vedotin (Adcetris®) | Clinical pharmacokinetic studies[10] |

Note: The stability of Val-Cit linkers can be lower in mouse plasma compared to human plasma due to the activity of the enzyme Carboxylesterase 1C (Ces1C) in mice, which can cleave the linker.[13][14]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the characterization and validation of ADCs with the this compound linker.

Plasma Stability Assay

Objective: To assess the stability of the ADC and the extent of premature drug release in plasma.

Methodology:

-

Incubation: The ADC is incubated in human and/or mouse plasma at a concentration of 1 mg/mL at 37°C.

-

Time Points: Aliquots are collected at various time points (e.g., 0, 24, 48, 96, 168 hours).

-

Sample Preparation: Plasma proteins are precipitated by adding three volumes of ice-cold acetonitrile. The samples are centrifuged, and the supernatant containing the released drug is collected.

-

LC-MS Analysis: The supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of released payload. The remaining intact ADC in the pellet can also be analyzed, often by techniques like Hydrophobic Interaction Chromatography (HIC) or ELISA.[4]

Cathepsin B Cleavage Assay

Objective: To determine the rate and efficiency of linker cleavage by the target enzyme, Cathepsin B.

Methodology:

-

Reaction Setup: The ADC (e.g., 100 µg/mL) is incubated in a reaction buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT) at 37°C.

-

Enzyme Addition: The reaction is initiated by adding activated human Cathepsin B (e.g., 1 µM).[4]

-

Time Points: Aliquots are taken at different time intervals (e.g., 0, 15, 30, 60, 120 minutes).

-

Analysis: The reaction is quenched, and the samples are analyzed by LC-MS to quantify the released drug. The rate of cleavage is determined from the concentration of the released payload over time.[4]

In Vitro Cytotoxicity Assay

Objective: To evaluate the potency of the ADC in killing target cancer cells.

Methodology:

-

Cell Seeding: Target cancer cells (antigen-positive) and control cells (antigen-negative) are seeded in 96-well plates.

-

ADC Treatment: The cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and the free drug.

-

Incubation: The plates are incubated for a period of 72 to 120 hours.

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the ADC.

Visualizing the Process: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

References

- 2. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]

- 6. benchchem.com [benchchem.com]

- 8. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

An In-Depth Technical Guide to the Intracellular Release of Payload from Mal-Phe-C4-Val-Cit-PAB ADCs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intracellular release mechanism of payloads from Antibody-Drug Conjugates (ADCs) featuring the Maleimide-Phenylalanine-C4-Valine-Citrulline-p-aminobenzyl carbamate (B1207046) (Mal-Phe-C4-Val-Cit-PAB) linker system. This guide details the critical steps from cellular internalization to payload liberation, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this widely used ADC technology.

Introduction to the this compound Linker

The this compound linker is a sophisticated, cleavable linker system designed for the targeted delivery of cytotoxic payloads to cancer cells. It connects a monoclonal antibody to a potent drug, ensuring stability in systemic circulation and facilitating controlled, intracellular payload release. This linker's design incorporates several key components, each with a specific function:

-

Maleimide (Mal): Provides a reactive handle for covalent conjugation to thiol groups on the antibody, typically from cysteine residues. This allows for the creation of ADCs with a defined drug-to-antibody ratio (DAR).

-

Phenylalanine (Phe): This amino acid residue, along with the C4 spacer, can influence the linker's hydrophobicity and steric properties, potentially impacting ADC aggregation, stability, and interaction with proteases.

-

C4 Spacer: A four-carbon alkyl chain that provides spatial separation between the antibody and the dipeptide trigger, which can be crucial for efficient enzymatic cleavage.

-

Valine-Citrulline (Val-Cit): A dipeptide sequence that is the specific recognition motif for the lysosomal protease, Cathepsin B.[1]

-

p-Aminobenzyl Carbamate (PAB): A self-immolative spacer that, upon cleavage of the Val-Cit dipeptide, undergoes a spontaneous 1,6-elimination reaction to release the unmodified payload.

The strategic combination of these elements results in an ADC that remains largely intact in the bloodstream, minimizing off-target toxicity. Upon reaching the target cancer cell, the ADC is internalized, and the linker is cleaved in the lysosomal compartment, releasing the cytotoxic payload to induce cell death.

The Intracellular Payload Release Pathway

The release of the cytotoxic payload from a this compound ADC is a multi-step process that begins with the binding of the ADC to its target antigen on the surface of a cancer cell.

-

Binding and Internalization: The ADC circulates in the bloodstream and selectively binds to a specific antigen overexpressed on the surface of cancer cells. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an early endosome.[2]

-

Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome. The lysosome is an acidic organelle (pH 4.5-5.0) rich in hydrolytic enzymes, including the cysteine protease Cathepsin B.[3]

-

Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the citrulline and the PAB spacer of the linker.[1] The efficiency of this cleavage is a critical determinant of the ADC's potency.

-

Self-Immolation and Payload Release: The cleavage of the dipeptide triggers a rapid, spontaneous 1,6-elimination reaction of the PAB spacer. This "self-immolative" cascade results in the release of the unmodified, active cytotoxic payload into the lysosome.

-

Payload Diffusion and Target Engagement: The released payload, now free, can diffuse out of the lysosome and into the cytoplasm, where it can engage its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and ultimately, apoptosis.[4]

Quantitative Data on Payload Release and Cytotoxicity

The efficiency of payload release and the resulting cytotoxicity are critical parameters in the evaluation of an ADC. The following tables summarize representative quantitative data for ADCs utilizing Val-Cit linkers. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions, including the specific antibody, payload, cell lines, and analytical methods used.

Table 1: In Vitro Cytotoxicity (IC50) of Val-Cit-PAB ADCs in Various Cancer Cell Lines

| Cell Line | Target Antigen | Payload | IC50 (nM) | Reference |

| SK-BR-3 | HER2 | MMAE | ~1-10 | [5] |

| NCI-N87 | HER2 | MMAE | ~5-20 | [5] |

| BT-474 | HER2 | MMAE | ~0.1-5 | [5] |

| Karpas 299 | CD30 | MMAE | ~0.1-1 | [6] |

| Raji | CD22 | MMAE | ~1-15 | [6] |

Note: IC50 values are highly dependent on the specific antibody, payload, and experimental conditions.

Table 2: Kinetic Parameters for Cathepsin B Cleavage of Fluorogenic Peptide Substrates

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Z-Val-Cit-AMC | 15.3 | 0.48 | 31,400 | [7] |

| Z-Phe-Arg-AMC | 2.5 | 1.8 | 720,000 | [7] |

| Z-Arg-Arg-AMC | 200 | 1.2 | 6,000 | [7] |

Note: These kinetic parameters were determined using fluorogenic model substrates and may not directly reflect the cleavage kinetics of a full ADC construct. The presence of the antibody and payload can influence enzyme-substrate interactions.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the intracellular release and activity of this compound ADCs.

In Vitro Cathepsin B Cleavage Assay

This assay is designed to quantify the rate of payload release from an ADC in the presence of purified Cathepsin B.

Materials:

-

ADC with this compound linker

-

Recombinant human Cathepsin B

-

Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

-

Quenching Solution: Acetonitrile with an internal standard

-

LC-MS/MS system

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).

-

Activate Cathepsin B according to the manufacturer's instructions, typically by pre-incubation in assay buffer containing DTT.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the ADC (final concentration, e.g., 10 µM) with the pre-warmed assay buffer.

-

Initiate the reaction by adding the activated Cathepsin B (final concentration, e.g., 100 nM).

-

Incubate the reaction mixture at 37°C.

-

-

Time-Course Sampling:

-

At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

-

Reaction Quenching:

-

Immediately quench the reaction by adding an equal volume of cold quenching solution to the aliquot.

-

-

Sample Analysis:

-

Analyze the quenched samples by LC-MS/MS to quantify the concentration of the released payload and the remaining intact ADC.

-

-

Data Analysis:

-

Plot the concentration of the released payload over time to determine the initial rate of cleavage.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the cytotoxic effect of the ADC on cancer cells and is used to determine the half-maximal inhibitory concentration (IC50).

Materials:

-

Target cancer cell line (e.g., SK-BR-3 for HER2-targeting ADCs)

-

Complete cell culture medium

-

ADC and control antibody

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC and a non-targeting control ADC in complete culture medium.

-

Remove the old medium from the cells and add the ADC dilutions to the wells. Include untreated cells as a control.

-

-

Incubation:

-

Incubate the plate for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-96 hours).

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Solubilization:

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.

-

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma to predict its in vivo behavior.

Materials:

-

ADC with this compound linker

-

Plasma (human, mouse, rat, etc.)

-

PBS (phosphate-buffered saline)

-

LC-MS system

Procedure:

-

Incubation:

-

Incubate the ADC at a final concentration (e.g., 100 µg/mL) in plasma at 37°C.

-

-

Time-Course Sampling:

-

At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the plasma-ADC mixture.

-

-

Sample Processing:

-

To measure the average Drug-to-Antibody Ratio (DAR), the ADC can be captured from the plasma using affinity beads (e.g., Protein A/G) followed by analysis.

-

To measure the free payload, proteins in the plasma are precipitated (e.g., with acetonitrile), and the supernatant is collected.

-

-

Analysis:

-

Analyze the intact ADC samples by LC-MS to determine the average DAR at each time point. A decrease in DAR indicates payload deconjugation.

-

Analyze the supernatant from the protein precipitation by LC-MS/MS to quantify the concentration of the released payload.

-

-

Data Analysis:

-

Plot the average DAR or the concentration of free payload over time to determine the stability of the ADC in plasma.

-

Conclusion

The this compound linker represents a highly effective and clinically validated platform for the development of ADCs. Its design allows for stable circulation and efficient, targeted intracellular release of cytotoxic payloads. A thorough understanding of the mechanisms of internalization, trafficking, and enzymatic cleavage, as well as the application of robust in vitro assays, is essential for the successful design and optimization of next-generation ADCs based on this technology. This guide provides a foundational framework for researchers and drug developers working in this exciting and rapidly advancing field.

References

- 1. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 2. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Mal-Phe-C4-Val-Cit-PAB Linker: Chemistry and Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mal-Phe-C4-Val-Cit-PAB linker is a sophisticated and highly utilized component in the development of targeted therapeutics, most notably antibody-drug conjugates (ADCs). This cleavable linker system is meticulously designed to remain stable in systemic circulation and to selectively release its potent cytotoxic payload within the target cancer cells. This targeted delivery mechanism significantly enhances the therapeutic window of the conjugated drug, maximizing its efficacy against malignant cells while minimizing off-target toxicity to healthy tissues.

This technical guide provides a comprehensive overview of the core chemistry, bioconjugation strategies, and analytical characterization of the this compound linker. It includes detailed experimental protocols for key assays, quantitative data for performance evaluation, and visual diagrams of the underlying mechanisms and workflows to support researchers and drug developers in this field.

Core Chemistry of the this compound Linker

The this compound linker is a modular construct, with each component playing a critical role in its overall function:

-

Maleimide (B117702) (Mal): This functional group serves as the conjugation handle, enabling specific and efficient covalent attachment to thiol (-SH) groups on the antibody, typically from cysteine residues. The reaction proceeds via a Michael addition, forming a stable thioether bond.[1]

-

Phenylalanine (Phe): This amino acid residue can contribute to the overall hydrophobicity of the linker and may influence interactions with proteases.

-

C4 Spacer: This alkyl chain provides spatial separation between the antibody and the rest of the linker-drug moiety, which can help to minimize steric hindrance and maintain the antibody's binding affinity to its target antigen.

-

Valine-Citrulline (Val-Cit): This dipeptide sequence is the lynchpin of the linker's cleavable design. It is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which are often overexpressed in the tumor microenvironment.[2][3][4]

-

p-Aminobenzyl Alcohol (PAB): This self-immolative spacer is crucial for the efficient release of the unmodified payload. Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, liberating the active drug.[2][3]

Mechanism of Action: Targeted Payload Release

The targeted drug release mechanism of an ADC utilizing the this compound linker is a multi-step process that occurs within the target cancer cell:

-

Circulation and Targeting: The ADC circulates in the bloodstream, where the linker remains stable, preventing premature release of the cytotoxic payload.

-

Antibody-Antigen Binding and Internalization: Upon reaching the tumor site, the antibody component of the ADC specifically binds to its target antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.

-

Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle rich in hydrolytic enzymes.

-

Enzymatic Cleavage: Within the lysosome, Cathepsin B and other proteases recognize and cleave the amide bond between the citrulline and the PAB spacer of the linker.[2][3][4]

-

Self-Immolation and Payload Release: The cleavage of the dipeptide triggers the spontaneous 1,6-elimination of the PAB spacer, which fragments to release the fully active, unmodified cytotoxic drug into the cytoplasm of the cancer cell.

-

Induction of Cell Death: The released payload can then exert its cytotoxic effect, for instance, by inhibiting tubulin polymerization and inducing apoptosis.

Below is a diagram illustrating the enzymatic cleavage and self-immolation cascade of the Val-Cit-PAB portion of the linker.

Quantitative Data Summary

The performance of an ADC is critically dependent on the stability of the linker in circulation and its cleavage efficiency at the target site. The following tables summarize representative quantitative data for Val-Cit linkers, which are a core component of the this compound linker. It is important to note that specific kinetic parameters can vary depending on the full linker-payload structure and the experimental conditions.

Table 1: Comparative Plasma Stability of Cleavable Linkers

| Linker Type | Stability in Human Plasma | Stability in Mouse Plasma | Reference |

| Val-Cit | High (stable) | Lower (susceptible to carboxylesterase 1C) | [1][5] |

| Val-Ala | High (stable) | Moderate | [6] |

| Hydrazone | Variable (pH-dependent) | Variable | [7] |

| Disulfide | Moderate (dependent on steric hindrance) | Moderate | [7] |

Table 2: Representative Kinetic Parameters for Cathepsin B Cleavage of Dipeptide Linkers

| Dipeptide Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Val-Cit | 15.2 ± 1.2 | 0.08 ± 0.003 | 5,263 | [8] |

| Val-Ala | 25.6 ± 2.1 | 0.05 ± 0.002 | 1,953 | [8] |

| Phe-Lys | 10.8 ± 0.9 | 0.09 ± 0.004 | 8,333 | [8] |

| Note: Data is for model substrates and serves as a comparative reference. |

Experimental Protocols

Detailed and standardized protocols are essential for the accurate characterization and evaluation of ADCs. Below are methodologies for key in vitro assays.

Protocol 1: Synthesis of the this compound Linker

While a specific, publicly available, step-by-step protocol for the complete this compound linker is not readily found in the literature, its synthesis can be achieved through a combination of solid-phase peptide synthesis (SPPS) and solution-phase chemistry. The general strategy involves:

-

Solid-Phase Synthesis of the Phe-C4-Val-Cit-PAB fragment:

-

This is typically performed on a rink amide resin.[9][10][11]

-

The amino acids (Fmoc-Cit-OH, Fmoc-Val-OH, and a Fmoc-Phe derivative with a C4 spacer) are sequentially coupled using standard peptide coupling reagents like HBTU/HOBt and DIPEA.[9]

-

The PAB moiety is then coupled to the N-terminus.

-

The peptide is cleaved from the resin using a cleavage cocktail (e.g., TFA/TIS/H2O).[9]

-

-

Introduction of the Maleimide Group:

-

The maleimide group is introduced by reacting the N-terminus of the purified peptide fragment with a maleimide-containing activated ester, such as 3-maleimidopropionic acid NHS ester.[12]

-

-

Purification:

-

The final linker is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Protocol 2: Bioconjugation to an Antibody

This protocol describes the conjugation of the maleimide-activated linker-payload to a monoclonal antibody through reduced interchain disulfide bonds.

Materials:

-

Purified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP).

-

This compound-Payload, dissolved in a water-miscible organic solvent (e.g., DMSO).

-

Reaction buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.0-7.5).

-

Desalting columns.

Procedure:

-

Antibody Reduction:

-

The antibody is treated with a controlled molar excess of TCEP to partially reduce the interchain disulfide bonds, exposing free thiol groups. The extent of reduction can be modulated to control the final drug-to-antibody ratio (DAR).

-

-

Removal of Excess Reducing Agent:

-

The excess TCEP is immediately removed using a desalting column to prevent interference with the maleimide reaction.

-

-

Conjugation:

-

The maleimide-activated linker-payload is added to the reduced antibody at a specific molar ratio.

-

The reaction is incubated at a controlled temperature (e.g., 4°C or room temperature) for a set duration to allow for the Michael addition reaction to occur.

-

-

Purification:

-

The resulting ADC is purified to remove unconjugated linker-payload and any aggregates, typically using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

-

Protocol 3: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing target cancer cells.

Materials:

-

Antigen-positive and antigen-negative cell lines.

-

Complete cell culture medium.

-

ADC and control antibodies.

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®).

-

96-well cell culture plates.

Procedure:

-

Cell Seeding: Seed both antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibodies.

-

Incubation: Incubate the plates for a period sufficient to induce cell death (typically 72-120 hours).

-

Cell Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (e.g., absorbance or luminescence).

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the dose-response curves to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Protocol 4: Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.

Materials:

-

Antigen-positive cell line.

-

Antigen-negative cell line engineered to express a fluorescent protein (e.g., GFP).

-

ADC and control antibodies.

-

96-well cell culture plates.

-

Fluorescence plate reader.

Procedure:

-

Cell Seeding: Seed a co-culture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).[13][14]

-

ADC Treatment: Treat the co-culture with serial dilutions of the ADC.

-

Incubation: Incubate for 72-120 hours.

-

Viability Assessment: Measure the GFP fluorescence to specifically quantify the viability of the antigen-negative cell population.[13]

-

Data Analysis: A decrease in the viability of the GFP-expressing cells in the co-culture compared to a monoculture of these cells treated with the same ADC concentrations indicates a bystander effect.[13][14]

ADC Characterization

Thorough characterization of the final ADC product is crucial for quality control and to ensure its desired therapeutic properties.

Drug-to-Antibody Ratio (DAR) Determination

The average number of drug molecules conjugated to each antibody is a critical quality attribute.

-

Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug-linker moieties. This allows for the quantification of the different DAR species (DAR0, DAR2, DAR4, etc.).[15][16][17]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC, often coupled with mass spectrometry (MS), can also be used to determine the DAR, typically after reduction of the ADC to separate the light and heavy chains.

In Vitro Plasma Stability Assay

This assay assesses the stability of the linker in plasma to predict its in vivo behavior.

Procedure:

-

Incubation: Incubate the ADC in human and/or mouse plasma at 37°C for various time points.

-

Sample Analysis: At each time point, analyze the samples by LC-MS/MS to quantify the amount of intact ADC and any released payload.[12][18][19] A decrease in the average DAR over time or an increase in free payload indicates linker instability.

Payload-Induced Signaling Pathway

When the payload is an auristatin derivative like Monomethyl Auristatin E (MMAE), its primary mechanism of action is the disruption of the microtubule network.

-

Tubulin Binding: MMAE binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization.[2][20]

-

Mitotic Arrest: The inhibition of microtubule dynamics prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase.[2]

-

Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Conclusion

The this compound linker represents a highly refined and effective technology for the targeted delivery of cytotoxic agents in the form of ADCs. Its modular design allows for a balance of stability in circulation and efficient, specific cleavage within tumor cells. A thorough understanding of its chemistry, bioconjugation methods, and analytical characterization is paramount for the successful development of novel and effective cancer therapeutics. The protocols and data presented in this guide provide a solid foundation for researchers and drug developers working with this advanced linker technology.

References

- 1. researchgate.net [researchgate.net]

- 2. agilent.com [agilent.com]

- 3. benchchem.com [benchchem.com]

- 4. targetmol.cn [targetmol.cn]

- 5. researchgate.net [researchgate.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

- 11. researchgate.net [researchgate.net]

- 12. Liquid chromatography-high resolution mass spectrometric method for the quantification of monomethyl auristatin E (MMAE) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 16. A protocol for setting‐up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis | MDPI [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

The function of the maleimide group in Mal-Phe-C4-Val-Cit-PAB

An In-depth Technical Guide to the Function of the Maleimide (B117702) Group in ADC Linkers

Topic: Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Maleimide group is a critical functional moiety in the design of modern Antibody-Drug Conjugates (ADCs), serving as the primary point of covalent attachment between the cytotoxic payload and the monoclonal antibody (mAb). In the context of the Mal-Phe-C4-Val-Cit-PAB linker, the maleimide enables a highly specific and efficient conjugation reaction with thiol groups on the antibody, forming a stable thioether bond. This technical guide provides a detailed examination of the maleimide group's function, the chemistry of the conjugation reaction, factors influencing its stability, and the experimental protocols used to characterize these complex biotherapeutics.

The Role of the Maleimide Group in ADC Chemistry

The this compound is a complex, cleavable linker system designed for targeted drug delivery. Each component has a specific function:

-

Maleimide (Mal): The reactive group for antibody conjugation.

-

Phenylalanine-C4-Valine-Citrulline (Phe-C4-Val-Cit): A peptide sequence specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are abundant inside cancer cells.[]

-

p-Aminobenzyl (PAB): A "self-immolative" spacer that, upon cleavage of the Val-Cit peptide, spontaneously releases the attached drug payload in its active form.[]

The primary and essential function of the maleimide group is to covalently link this entire drug-linker construct to the antibody. This is achieved through a well-characterized chemical reaction known as a Michael addition.

The Thiol-Maleimide Conjugation Reaction

The maleimide group contains an electron-deficient carbon-carbon double bond, making it a prime target for nucleophilic attack by a thiol group (-SH).[2] In ADC manufacturing, the thiol groups are typically generated by the reduction of interchain disulfide bonds within the antibody's hinge region, yielding free cysteine residues.[3]

The reaction proceeds as follows:

-

A thiolate anion (-S⁻), formed from a cysteine residue on the antibody, acts as a nucleophile.

-

The thiolate attacks one of the double-bonded carbons of the maleimide ring.

-

This attack breaks the double bond and results in the formation of a stable, covalent succinimidyl thioether linkage.[]

This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[2] At this pH, the reaction with thiols is approximately 1,000 times faster than with amines (e.g., from lysine (B10760008) residues), ensuring precise and directed conjugation to the intended cysteine sites.[2]

Caption: Thiol-Maleimide Conjugation via Michael Addition.

Stability of the Thioether Linkage: A Critical Parameter

While the thioether bond is generally considered stable, the resulting succinimide (B58015) ring is susceptible to two competing reactions in a physiological environment: the retro-Michael reaction and hydrolysis.

Retro-Michael Reaction (Deconjugation)

The retro-Michael reaction is the reversal of the initial conjugation, leading to the cleavage of the thioether bond and premature release of the drug-linker from the antibody.[5] This deconjugation is a significant issue, as the freed maleimide-payload can then bind to other thiols in the body, such as serum albumin, leading to off-target toxicity and reduced therapeutic efficacy.[5][6]

Succinimide Ring Hydrolysis (Stabilization)

The succinimide ring can undergo hydrolysis to form a ring-opened, and much more stable, succinamic acid derivative.[7] This ring-opened form is resistant to the retro-Michael reaction, effectively locking the payload onto the antibody and enhancing the in-vivo stability of the ADC.[8] Therefore, promoting controlled hydrolysis after conjugation is a key strategy in modern ADC development.

Quantitative Data on Maleimide-Thiol Conjugate Stability

The stability of the maleimide-thiol linkage is not absolute and is influenced by several factors. The rate of the undesirable retro-Michael reaction versus the stabilizing hydrolysis reaction is a key determinant of an ADC's performance.

| Parameter | Condition / Maleimide Type | Observation | Half-life / Deconjugation Rate | Reference |

| Thiol pKa | Higher pKa of the conjugating thiol | Decreased the rate of the retro-Michael reaction. | - | [9][10] |

| pH | Lower pH | Retarded the retro-Michael reaction. | - | [9] |

| N-substituent | N-alkyl maleimide (Traditional) | Prone to deconjugation in serum. | 35-67% deconjugation over 7 days at 37°C. | [11] |

| N-substituent | N-aryl maleimide (Stabilized) | Accelerated hydrolysis, leading to a more stable conjugate. | <20% deconjugation over 7 days at 37°C. | [11] |

| Hydrolysis Rate | N-alkyl thiosuccinimide (pH 7.4, 37°C) | Slow hydrolysis. | 27 hours | [8] |

| Hydrolysis Rate | N-aryl thiosuccinimide (pH 7.4, 37°C) | Rapid hydrolysis. | 1.5 hours | [8] |

| Conversion Rate | N-ethylmaleimide (NEM) with various thiols | Half-lives of conversion (retro-Michael + exchange) vary significantly. | 20 - 80 hours | [12] |

Experimental Protocols

The following protocols provide a generalized workflow for the synthesis and characterization of a maleimide-linked ADC.

Protocol 1: Antibody Reduction and Maleimide Conjugation

This protocol describes the generation of free thiol groups on the antibody and subsequent conjugation with a maleimide-containing drug-linker.

A. Materials:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4).

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[3][13]

-

Conjugation Buffer: 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4.[13]

-

Maleimide-drug linker (e.g., this compound-MMAE) dissolved in an organic solvent like DMSO.

-

Quenching Reagent: N-acetylcysteine.

-

Purification System: Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF).

B. Procedure:

-

Antibody Preparation: Prepare the antibody solution to a concentration of 5-10 mg/mL in conjugation buffer.

-

Reduction: Add a 10-20 molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[13]

-

Removal of Reducing Agent: Immediately remove excess TCEP using a desalting column (e.g., G-25) or TFF, exchanging the buffer back to the conjugation buffer. This step is critical to prevent the reducing agent from reacting with the maleimide linker.

-

Conjugation: Add a 5-10 molar excess of the maleimide-drug linker (dissolved in a minimal amount of DMSO, typically <10% of the final reaction volume) to the reduced antibody solution.[3]

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.

-

Quenching: Add a 2-fold molar excess of N-acetylcysteine (relative to the maleimide linker) to quench any unreacted maleimide groups. Incubate for 20 minutes.

-

Purification: Purify the resulting ADC from unreacted drug-linker and quenching reagent using SEC or TFF.

Protocol 2: In Vitro Plasma Stability Assessment

This protocol assesses the stability of the ADC and quantifies drug deconjugation in plasma.[14]

A. Materials:

-

Purified ADC.

-

Human or mouse plasma.

-

Incubator at 37°C.

-

LC-MS/MS system.

-

Immunocapture reagents (e.g., anti-human IgG beads).

B. Procedure:

-

Incubation: Spike the ADC into plasma at a final concentration (e.g., 100 µg/mL).

-

Time Points: Incubate the plasma sample at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).

-

Sample Preparation: For each time point, use immunocapture beads to extract the ADC and any antibody-related species from the plasma.

-

Analysis: Analyze the captured material by LC-MS to measure the amount of conjugated payload remaining on the antibody. This allows for the calculation of the average Drug-to-Antibody Ratio (DAR) over time.

-

Payload Migration (Optional): The supernatant remaining after immunocapture can be analyzed to quantify payload that has migrated to other plasma proteins like albumin.[14][15]

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

DAR is a critical quality attribute. Reversed-phase liquid chromatography-mass spectrometry (RP-LC-MS) is a common method for its determination.[16]

A. Materials:

-

Purified ADC.

-

Reducing Agent: DTT.

-

UHPLC system with a reversed-phase column (e.g., PLRP-S).

-

High-resolution mass spectrometer (e.g., Q-TOF).

B. Procedure:

-

Sample Reduction: Reduce the ADC sample by adding DTT to a final concentration of 50 mM and incubating at 37°C for 30 minutes. This separates the antibody into its light and heavy chains.[16]

-

LC Separation: Inject the reduced sample onto the RP-LC system. The different species (unconjugated light chain, conjugated light chain, unconjugated heavy chain, heavy chain with 1, 2, or 3 drugs) will be separated based on hydrophobicity.

-

MS Detection: The eluent is directed into the mass spectrometer, which measures the precise mass of each separated chain.

-

Data Analysis: Deconvolute the mass spectra for each chromatographic peak to obtain the mass of each species.

-

DAR Calculation: The average DAR is calculated based on the relative abundance (from the UV chromatogram peak areas) and the number of drugs on each light and heavy chain species.[16]

Visualized Workflows and Mechanisms

Caption: ADC Conjugation and Stabilization Workflow.

Caption: General Mechanism of Action for a Cleavable ADC.

References

- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. broadpharm.com [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]

- 10. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. agilent.com [agilent.com]

Methodological & Application

Synthesis Protocol for Mal-Phe-C4-Val-Cit-PAB Linker: An Application Note for Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker connecting the antibody and the payload is a critical component that dictates the stability, efficacy, and safety profile of the ADC. This application note provides a detailed protocol for the synthesis of the Mal-Phe-C4-Val-Cit-PAB linker, a sophisticated construct designed for site-specific conjugation and controlled drug release.

The this compound linker incorporates several key features: a maleimide (B117702) group for covalent attachment to thiol residues on the antibody, a phenylalanine-C4 moiety that can influence the physicochemical properties of the linker, a cathepsin B-cleavable Val-Cit dipeptide for selective payload release within the tumor cell lysosome, and a self-immolative p-aminobenzyl (PAB) spacer to ensure the release of the unmodified drug. This protocol is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation ADCs.

Synthesis Overview

The synthesis of the this compound linker is a multi-step process that can be broadly divided into three main stages:

-

Synthesis of the Val-Cit-PAB Core: This involves the solution-phase synthesis of the dipeptide-spacer unit, typically starting with the coupling of Fmoc-protected valine and citrulline, followed by conjugation to p-aminobenzyl alcohol.

-

Payload Conjugation and Deprotection: The cytotoxic payload is coupled to the Val-Cit-PAB core, followed by the removal of the N-terminal Fmoc protecting group to expose a primary amine.

-

Maleimide-Phenylalanine-C4 Moiety Installation: A pre-synthesized maleimide-functionalized phenylalanine derivative with a C4 spacer is activated and coupled to the N-terminus of the Val-Cit-PAB-payload intermediate to yield the final linker-drug conjugate.

Experimental Protocols

Stage 1: Synthesis of the Fmoc-Val-Cit-PAB Core

1.1: Synthesis of Fmoc-Val-Cit-OH

This step involves the coupling of Fmoc-L-Valine to L-Citrulline.

-

Materials: Fmoc-L-Valine, L-Citrulline, N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt), N,N-Dimethylformamide (DMF), Diethyl ether.

-

Procedure:

-

Dissolve Fmoc-L-Valine (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

-

Add DIC (1.1 eq) to the solution at 0 °C and stir for 15 minutes.

-

Add L-Citrulline (1.2 eq) to the reaction mixture and stir at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, precipitate the product by adding the reaction mixture to cold diethyl ether.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain Fmoc-Val-Cit-OH.

-

1.2: Synthesis of Fmoc-Val-Cit-PAB-OH [1]

This step couples the dipeptide to the p-aminobenzyl alcohol spacer.

-

Materials: Fmoc-Val-Cit-OH, p-Aminobenzyl alcohol, N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ), Dichloromethane (DCM), Methanol (MeOH).

-

Procedure:

-

Dissolve Fmoc-Val-Cit-OH (1.0 eq) and p-aminobenzyl alcohol (1.2 eq) in a mixture of DCM and MeOH.[1]

-

Add EEDQ (1.5 eq) to the solution and stir at room temperature for 14-18 hours.[1]

-

Monitor the reaction by TLC or HPLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash chromatography on silica (B1680970) gel to yield Fmoc-Val-Cit-PAB-OH.

-

Stage 2: Payload Conjugation and Deprotection

2.1: Synthesis of Fmoc-Val-Cit-PAB-Payload

This protocol uses Monomethyl Auristatin E (MMAE) as an exemplary payload.

-

Materials: Fmoc-Val-Cit-PAB-OH, MMAE, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), N,N-Diisopropylethylamine (DIPEA), Anhydrous DMF.

-

Procedure:

-

Dissolve Fmoc-Val-Cit-PAB-OH (1.1 eq) and MMAE (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by HPLC.

-

Upon completion, purify the product by reverse-phase preparative HPLC to obtain Fmoc-Val-Cit-PAB-MMAE.

-

2.2: Fmoc Deprotection to Yield H2N-Val-Cit-PAB-Payload

-

Materials: Fmoc-Val-Cit-PAB-MMAE, Piperidine (B6355638), DMF.

-

Procedure:

-

Dissolve Fmoc-Val-Cit-PAB-MMAE in DMF.

-

Add piperidine (20% v/v) to the solution and stir at room temperature for 30 minutes.

-

Monitor the deprotection by HPLC.

-

Concentrate the reaction mixture under vacuum and purify the resulting H2N-Val-Cit-PAB-MMAE by reverse-phase HPLC.

-

Stage 3: Synthesis and Coupling of Mal-Phe-C4 Moiety

3.1: Synthesis of 4-Maleimidobutyric Acid

-

Materials: Maleic anhydride (B1165640), 4-Aminobutyric acid, Acetic anhydride, Sodium acetate (B1210297).

-

Procedure:

-

React maleic anhydride with 4-aminobutyric acid in a suitable solvent to form the corresponding maleamic acid.

-

Cyclize the maleamic acid using acetic anhydride and sodium acetate with heating to form 4-maleimidobutyric acid.

-

Purify the product by recrystallization.

-

3.2: Activation of 4-Maleimidobutyric Acid

-

Materials: 4-Maleimidobutyric acid, N-Hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC), Anhydrous DCM.

-

Procedure:

-

Dissolve 4-maleimidobutyric acid (1.0 eq) and NHS (1.1 eq) in anhydrous DCM.

-

Add DCC (1.1 eq) at 0 °C and stir for 2 hours at 0 °C, then at room temperature overnight.

-

Filter the dicyclohexylurea byproduct and concentrate the filtrate to obtain 4-maleimidobutyric acid NHS ester.

-

3.3: Synthesis of Mal-C4-Phe-OH

-

Materials: L-Phenylalanine, 4-Maleimidobutyric acid NHS ester, Sodium bicarbonate, Dioxane, Water.

-

Procedure:

-

Dissolve L-Phenylalanine (1.0 eq) in a mixture of dioxane and aqueous sodium bicarbonate solution.

-

Add a solution of 4-maleimidobutyric acid NHS ester (1.1 eq) in dioxane dropwise.

-

Stir the mixture at room temperature overnight.

-

Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate.

-

Dry the organic layer over sodium sulfate, filter, and concentrate to obtain Mal-C4-Phe-OH.

-

3.4: Final Coupling to Synthesize this compound-Payload

-

Materials: Mal-C4-Phe-OH, H2N-Val-Cit-PAB-MMAE, HATU, DIPEA, Anhydrous DMF.

-

Procedure:

-

Dissolve Mal-C4-Phe-OH (1.2 eq) and H2N-Val-Cit-PAB-MMAE (1.0 eq) in anhydrous DMF.

-

Add HATU (1.3 eq) and DIPEA (2.5 eq) to the solution.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by HPLC.

-

Purify the final product, this compound-MMAE, by reverse-phase preparative HPLC and lyophilize to obtain a solid product.

-

Data Presentation

The following tables summarize the expected quantitative data for each key synthetic step. Yields and purity are representative and may vary depending on reaction scale and purification efficiency.

Table 1: Synthesis of Intermediates

| Step | Product | Starting Materials | Key Reagents | Solvent(s) | Typical Yield (%) | Purity (HPLC) |

| 1.1 | Fmoc-Val-Cit-OH | Fmoc-L-Valine, L-Citrulline | DIC, HOBt | DMF | 85-95 | >95% |

| 1.2 | Fmoc-Val-Cit-PAB-OH | Fmoc-Val-Cit-OH, p-Aminobenzyl alcohol | EEDQ | DCM, MeOH | 80-90 | >95% |

| 2.1 | Fmoc-Val-Cit-PAB-MMAE | Fmoc-Val-Cit-PAB-OH, MMAE | HATU, DIPEA | DMF | 70-85 | >98% |

| 2.2 | H2N-Val-Cit-PAB-MMAE | Fmoc-Val-Cit-PAB-MMAE | Piperidine | DMF | 90-98 | >98% |

| 3.1 | 4-Maleimidobutyric acid | Maleic anhydride, 4-Aminobutyric acid | Acetic anhydride, NaOAc | - | 60-70 | >97% |

| 3.2 | 4-Maleimidobutyric acid NHS ester | 4-Maleimidobutyric acid, NHS | DCC | DCM | 85-95 | >95% |

| 3.3 | Mal-C4-Phe-OH | L-Phenylalanine, 4-Maleimidobutyric acid NHS ester | NaHCO3 | Dioxane, Water | 75-85 | >95% |

Table 2: Final Product Synthesis

| Step | Product | Starting Materials | Key Reagents | Solvent | Typical Yield (%) | Purity (HPLC) |

| 3.4 | This compound-MMAE | Mal-C4-Phe-OH, H2N-Val-Cit-PAB-MMAE | HATU, DIPEA | DMF | 65-80 | >99% |

Visualization of Workflow and Mechanism

The following diagrams illustrate the synthetic workflow and the mechanism of action of the resulting ADC.

Caption: Synthetic workflow for the this compound linker-drug conjugate.

Caption: Mechanism of action of a cathepsin B-cleavable ADC in a target cancer cell.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of the this compound linker, a key component in the development of advanced antibody-drug conjugates. The modular nature of this synthesis allows for the incorporation of various cytotoxic payloads. The characterization and purification of all intermediates and the final product by HPLC and mass spectrometry are crucial to ensure the quality and homogeneity of the linker-drug conjugate, which are critical for its performance in preclinical and clinical settings. Careful execution of these protocols will enable researchers to produce high-quality linkers for the development of next-generation targeted cancer therapies.

References

Application Note & Protocol: Determination of Drug-to-Antibody Ratio for Mal-Phe-C4-Val-Cit-PAB ADCs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for an ADC, as it directly influences its efficacy, safety, and pharmacokinetic profile.[1][2] An ADC with a low DAR may have reduced potency, while a high DAR can negatively affect pharmacokinetics and increase toxicity.[2]

This document provides detailed application notes and protocols for the determination of the DAR for ADCs constructed with a cleavable Mal-Phe-C4-Val-Cit-PAB linker. This linker contains a maleimide (B117702) group for conjugation to cysteine residues on the antibody, a cathepsin B-cleavable valine-citrulline dipeptide, and a self-immolative p-aminobenzyl alcohol (PAB) spacer. The protocols described herein focus on three widely used analytical techniques: UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Principles of DAR Determination Methods

A variety of analytical techniques can be employed to determine the DAR of an ADC. The choice of method often depends on the stage of development, the specific characteristics of the ADC, and the level of detail required.[1]

-

UV/Vis Spectroscopy: This is a simple and convenient method for determining the average DAR.[3][4][5] It relies on measuring the absorbance of the ADC at two different wavelengths, typically 280 nm for the antibody and a specific wavelength for the drug, where the drug has a maximum absorbance and the antibody has minimal absorbance.[1] By using the known extinction coefficients of the antibody and the drug, the concentrations of each component can be determined, and the average DAR can be calculated.[4][5]

-